Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-oxooxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMVLQIMWETEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90562788 | |
| Record name | Methyl 4-oxooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-11-0 | |
| Record name | Methyl 4-oxooxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90562788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-oxooxane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid derivatives. The reaction typically requires an acid catalyst and proceeds through an intramolecular esterification process. Another method involves the oxidation of tetrahydropyran derivatives using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These processes utilize readily available starting materials and efficient catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or further oxidized to diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of tetrahydropyran-3-carboxylates.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve selective reduction.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the ester group in the presence of catalysts like acids or bases.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Tetrahydropyran-3-carboxylates with alcohol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate has been investigated for its potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity: Research indicates that it may serve as a scaffold for developing anticancer agents due to its structural features that can interact with biological targets .
Applications in Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural framework allows for modifications that enhance biological activity.
Potential Applications:
- Drug Design: It can be modified to create analogs with improved efficacy against specific targets, such as cancer cells or bacterial infections.
- Therapeutic Agents: Investigations into its role as a potential therapeutic agent are ongoing, focusing on its ability to inhibit key enzymes involved in disease processes .
Case Study 1: Anticancer Activity
A study explored the synthesis of analogs based on this compound. The results indicated that certain modifications led to compounds with enhanced potency against cancer cell lines, suggesting a promising avenue for further development .
Case Study 2: Antimicrobial Properties
Research demonstrated that derivatives of this compound showed significant activity against drug-resistant strains of bacteria. This highlights its potential as a lead compound in the development of new antibiotics .
Data Tables
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Effective (MIC < 10 µg/mL) |
| Anticancer | HeLa Cells | IC50 = 15 µM |
Mechanism of Action
The mechanism of action of methyl 4-oxotetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can form hydrogen bonds and undergo nucleophilic attacks, leading to the formation of stable complexes with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally analogous to Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, differing in ring size, substituent positions, or ester groups:
Key Observations:
- Substituent Effects : The absence of a ketone group in Methyl tetrahydro-2H-pyran-4-carboxylate reduces its electrophilicity, limiting its utility in carbonyl-dependent reactions .
- Ester Group Influence : Ethyl esters (e.g., Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate) generally exhibit lower solubility in polar solvents compared to methyl esters due to the longer alkyl chain .
Physical and Thermodynamic Properties
A comparative analysis of physical properties is summarized below:
| Property | This compound | Ethyl 4-oxotetrahydrofuran-3-carboxylate | Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate |
|---|---|---|---|
| Boiling Point (°C) | 236.4 ± 30.0 | Not reported | Not reported |
| Density (g/cm³) | 1.2 ± 0.1 | 1.18 (estimated) | 1.25 (estimated) |
| logP | -0.61 | -0.35 (estimated) | -0.20 (estimated) |
| Vapor Pressure (mmHg, 25°C) | 0.0 ± 0.5 | Not reported | Not reported |
Notes:
Biological Activity
Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, also known as methyl 4-oxooxane-3-carboxylate, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a tetrahydropyran structure featuring a ketone group at the fourth position and a carboxylate ester group at the third position. Its molecular formula is , with a molecular weight of approximately 158.15 Da .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in managing inflammatory diseases.
- Induction of Apoptosis : One of the most notable activities is its ability to induce apoptosis (programmed cell death) through the activation of caspases, crucial enzymes in apoptosis signaling pathways .
The mechanism of action for this compound involves:
- Covalent Bond Formation : The compound may interact with biological targets through covalent bonding, altering their function and leading to therapeutic effects.
- Activation of Caspases : Its role in activating caspases suggests involvement in apoptotic pathways, which could be leveraged in cancer therapies .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its application in medicine. Key aspects include:
- Absorption and Distribution : Further studies are needed to determine how well the compound is absorbed and distributed within biological systems.
- Metabolism and Excretion : Investigations into how the body metabolizes and excretes this compound will provide insights into its safety and efficacy profiles.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of ketoesters with aldehydes or ketones under acid/base catalysis. For example, diastereoselective methods using Lewis acids (e.g., ZnCl₂) or organocatalysts can enhance stereochemical control. Optimization includes varying solvents (e.g., ethanol, THF), temperature (room temp to reflux), and stoichiometry of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products. Reaction progress should be monitored using TLC and validated via NMR (¹H/¹³C) and mass spectrometry .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal XRD (e.g., SHELX suite for structure solution and refinement) confirms bond lengths, angles, and stereochemistry. For example, disordered atoms in the pyran ring require iterative refinement cycles .
- Spectroscopy : ¹H NMR (δ 4.2–4.5 ppm for ester methyl groups; δ 2.5–3.0 ppm for oxo-protons) and IR (C=O stretch ~1700 cm⁻¹) validate functional groups. Cross-validation with elemental analysis (C, H, N) ensures molecular formula accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors during synthesis.
- Waste disposal: Segregate organic waste and neutralize acidic/byproduct residues before transferring to licensed hazardous waste facilities. Document MSDS guidelines for reactivity and incompatibility (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder, twinning) be resolved during structure determination?
- Methodological Answer :
- Disorder : Use SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.
- Twinning : For non-merohedral twinning, employ the TWIN/BASF commands in SHELXL. Refinement against high-resolution data (d-spacing < 1.0 Å) improves accuracy. Validate with R-factor convergence (< 5% difference between R₁ and wR₂) .
Q. How to resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer :
- Case Example : If NMR suggests equatorial ester orientation but XRD shows axial placement, re-examine solvent effects (NMR in solution vs. solid-state XRD). Perform DFT calculations (e.g., Gaussian) to compare energy minima of conformers.
- Validation : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions influencing solid-state packing vs. solution dynamics .
Q. What computational approaches integrate with experimental data to predict reactivity or biological activity?
- Methodological Answer :
- DFT Modeling : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps for nucleophilic/electrophilic sites.
- Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with pyran-binding domains). Correlate with in vitro assays (e.g., IC₅₀ measurements) for validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
